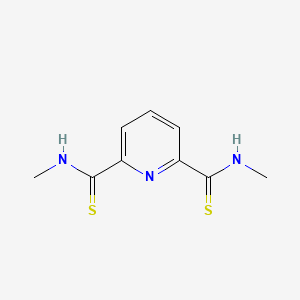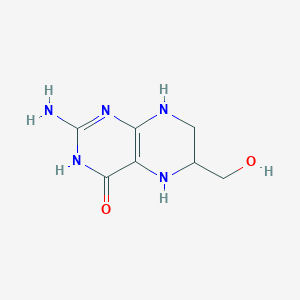
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone is a synthetic organic compound that features both an imidazole ring and a nitrophenyl group. Compounds with these functional groups are often of interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The imidazole ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with imidazole rings are often used as ligands in catalysis.
Materials Science: The nitrophenyl group can impart unique electronic properties, making the compound useful in the development of advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Antimicrobial Activity: Similar compounds have shown antimicrobial properties, making this compound a candidate for further study.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The nitrophenyl group could interact with specific molecular targets, while the imidazole ring might participate in hydrogen bonding or coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone: Lacks the nitro group, which may result in different electronic properties and reactivity.
1-(4-nitrophenyl)-2-(1H-imidazol-2-ylthio)ethanone: Similar structure but with variations in the positioning of functional groups.
Uniqueness
The presence of both the imidazole ring and the nitrophenyl group in 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone makes it unique, potentially offering a combination of biological activity and electronic properties not found in other compounds.
Eigenschaften
CAS-Nummer |
36065-80-2 |
|---|---|
Molekularformel |
C11H11N3O3S |
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H11N3O3S/c15-10(7-18-11-12-5-6-13-11)8-1-3-9(4-2-8)14(16)17/h1-4H,5-7H2,(H,12,13) |
InChI-Schlüssel |
SFYBVYGDWXFMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


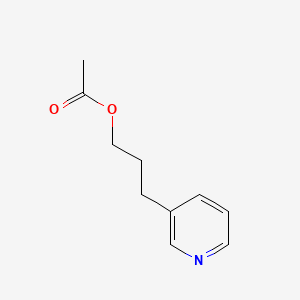
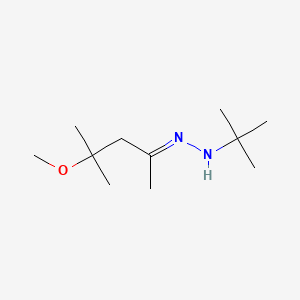
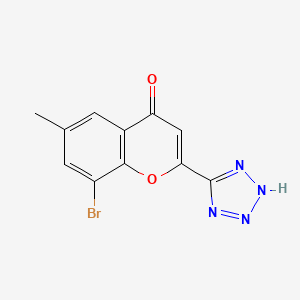
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
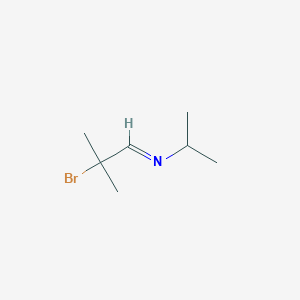
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)
![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
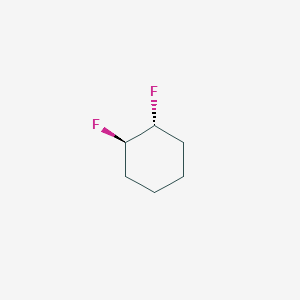

![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)

